Home > Products > Screening Compounds P36650 > 1-Benzyl-3-cyclohexylurea
1-Benzyl-3-cyclohexylurea - 25855-24-7

1-Benzyl-3-cyclohexylurea

Catalog Number: EVT-3187495
CAS Number: 25855-24-7
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 1-benzyl-3-cyclohexylurea typically involves the reaction between benzylamine and cyclohexyl isocyanate. The general procedure can be summarized as follows:

  1. Reagents: Benzylamine (1 equivalent) and cyclohexyl isocyanate (1 equivalent).
  2. Solvent: The reaction may be conducted in an organic solvent such as dichloromethane or acetonitrile.
  3. Conditions: The mixture is usually stirred at room temperature for several hours until completion.
  4. Purification: The product can be purified through recrystallization or chromatography techniques to obtain pure 1-benzyl-3-cyclohexylurea.

In one study, the synthesis was reported with a yield of around 85%, indicating a relatively efficient process .

Molecular Structure Analysis

The molecular structure of 1-benzyl-3-cyclohexylurea features:

  • Functional Groups: A urea functional group characterized by the presence of two nitrogen atoms connected to a carbon atom that is also double-bonded to an oxygen atom.
  • Substituents: A benzyl group (C6H5CH2-) and a cyclohexyl group (C6H11-) attached to the nitrogen atoms of the urea.

The compound exhibits unique stereochemistry due to the bulky cyclohexyl group, which influences its physical properties and potential interactions in biological systems. NMR spectroscopy data indicates distinct chemical shifts corresponding to protons on the benzene ring and those on the cyclohexane ring, confirming its structural integrity .

Chemical Reactions Analysis

1-Benzyl-3-cyclohexylurea can participate in various chemical reactions typical for urea derivatives:

  • Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form corresponding amines and carbon dioxide.
  • Substitution Reactions: The nitrogen atoms may undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Reactivity with Isocyanates: It can react with other isocyanates to form mixed ureas, expanding its utility in synthetic organic chemistry.

These reactions are significant for developing derivatives with enhanced biological activity or altered physicochemical properties .

Physical and Chemical Properties Analysis

1-Benzyl-3-cyclohexylurea possesses several notable physical and chemical properties:

  • Appearance: Typically appears as a white solid.
  • Melting Point: Reported melting point ranges from 77°C to 78°C .
  • Solubility: Generally soluble in organic solvents like dichloromethane and acetonitrile but less soluble in water due to its hydrophobic cyclohexyl component.
  • Spectroscopic Data:
    • Infrared Spectroscopy (IR) shows characteristic peaks for N-H stretching around 3300 cm1^{-1} and C=O stretching near 1650 cm1^{-1}.
    • Nuclear Magnetic Resonance (NMR) provides detailed insights into the hydrogen environments within the molecule, confirming its structure .
Applications

The applications of 1-benzyl-3-cyclohexylurea span across various fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic effects due to its structural similarity to bioactive compounds.
  2. Synthetic Organic Chemistry: Used as an intermediate in synthesizing more complex molecules or as a building block for drug development.
  3. Research Studies: Employed in studies exploring enzyme inhibition mechanisms or receptor interactions.

Its unique structural characteristics make it a valuable compound in ongoing research aimed at discovering new pharmaceuticals or enhancing existing drug formulations .

Introduction and Research Significance

1-Benzyl-3-cyclohexylurea represents a structurally distinctive subclass of N,N'-disubstituted urea derivatives with emerging significance in medicinal chemistry and drug discovery. Its molecular architecture combines a lipophilic cyclohexyl moiety with an aromatic benzyl group, positioning it as a hybrid scaffold capable of diverse non-covalent interactions with biological targets. Urea derivatives have maintained prominence in pharmaceutical research since the 19th century, serving as core structures in therapies spanning antidiabetics (e.g., glibenclamide), kinase inhibitors, and anticonvulsants [2]. The strategic incorporation of both alicyclic and aromatic pharmacophores in 1-benzyl-3-cyclohexylurea enables unique three-dimensional display of hydrogen-bonding functionalities—a critical feature for target engagement—while balancing lipophilicity and polarity [2] [6]. Despite this potential, comprehensive structure-activity relationship (SAR) studies and mechanistic elucidation remain underdeveloped for this specific chemotype, warranting systematic investigation.

Structural Classification within Urea-Based Bioactive Compounds

1-Benzyl-3-cyclohexylurea belongs to the unsymmetrical 1,3-disubstituted urea class, characterized by distinct N-benzyl and N-cyclohexyl substituents. This asymmetry differentiates it from symmetrical counterparts like 1,3-dicyclohexylurea (a soluble epoxide hydrolase inhibitor) [9] and confers distinct conformational behavior. Key structural attributes include:

  • Hydrogen-Bonding Capacity: The urea carbonyl serves as a strong hydrogen bond acceptor, while the N-H groups (particularly the benzyl-linked NH) function as donors. This dual functionality enables bidentate interactions with biological targets, a feature exploited in enzyme inhibition [2].
  • Stereoelectronic Modulation: The electron-donating benzyl group enhances the electron density at the adjacent nitrogen, subtly altering urea carbonyl electrophilicity compared to diaryl or dialkyl ureas. Conversely, the cyclohexyl group contributes steric bulk and lipophilicity [6].
  • Conformational Flexibility: The alicyclic cyclohexyl group adopts chair conformations, while the benzyl spacer allows rotational freedom. This flexibility facilitates target adaptation but may incur entropic penalties upon binding [2] [9].

Table 1: Structural Comparison of 1-Benzyl-3-Cyclohexylurea with Related Urea Derivatives

Compound NameSubstituentsSymmetryKey Structural FeaturesBioactivity Relevance
1-Benzyl-3-cyclohexylureaBenzyl, CyclohexylUnsymmetricalHybrid aromatic/alicyclic; moderate lipophilicityTunable for CNS/peripheral targets
1,3-DicyclohexylureaCyclohexyl, CyclohexylSymmetricalHigh lipophilicity; rigid alicyclic frameworksEH inhibition; antihypertensive [9]
GlibenclamideChlorobenzyl, CyclohexylUnsymmetricalSulfonylurea linker; heterocyclic coreAntidiabetic (KATP channel) [2]
3-Benzyl-1,1-dicyclohexylureaBenzyl, DicyclohexylUnsymmetricalTertiary urea; no N-H donorsReduced H-bonding capacity [4]

This hybrid structure occupies a unique physicochemical space: calculated LogP values (~2.95–3.50) suggest moderate membrane permeability [7], while the polar surface area (~50–60 Ų) indicates potential blood-brain barrier penetrability for neurological targets [2].

Research Landscape and Knowledge Gaps in Disubstituted Urea Chemistry

Current research on 1-benzyl-3-cyclohexylurea derivatives reveals several underdeveloped areas despite promising preliminary findings:

  • Anticonvulsant Activity: Benzyl- and benzhydryl-ureides demonstrate moderate protection against maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizures in murine models. However, efficacy remains inferior to phenytoin (requiring ~5-fold higher doses), indicating significant optimization potential [5]. Mechanistic studies are limited, though modulation of GABAergic pathways or adenosine receptors is postulated based on structural analogs [5].
  • Synthetic Methodology: Traditional routes rely on isocyanate-amine coupling or phosgene derivatives, posing safety and scalability challenges [2] [6]. While modern alternatives employ carbamates or catalytic carbonylations, their applicability to 1-benzyl-3-cyclohexylurea synthesis remains underexplored. Microwave-assisted and solvent-free protocols could enhance efficiency but lack reporting for this compound [6] [10].
  • Computational Modeling: Quantitative structure-activity relationship (QSAR) models for disubstituted ureas exist for antiglycation or kinase inhibition but are rarely applied to this chemotype [6] [10]. Molecular dynamics simulations exploring urea conformation (e.g., trans,trans vs. cis,cis) and its impact on target binding are absent.
  • Target Identification: Beyond phenotypic screening (e.g., antimicrobial, anticonvulsant), specific target engagement data is sparse. Potential interactions with soluble epoxide hydrolase (sEH)—validated for dicyclohexylurea—remain unverified for the benzyl analog [9].

Table 2: Key Research Gaps and Methodological Challenges

Research AreaCurrent Knowledge GapsMethodological Challenges
Biological ScreeningFragmentary data beyond antimicrobial/anticonvulsant screens; no cancer or metabolic disease profilingLack of standardized panels; limited in vivo validation
Mechanism of ActionInferred from structural analogs; no direct target validationRequires proteomic studies (e.g., affinity chromatography)
Structure-Activity RelationshipsLimited variation at benzyl/cyclohexyl positions; no stereochemical studiesSynthetic complexity of ortho-substituted derivatives
Computational ModelingNo dedicated QSAR or molecular docking studiesNeed for parameterization of urea conformation dynamics

Potential as a Molecular Scaffold in Targeted Therapeutics

The hybrid aromatic-alicyclic architecture of 1-benzyl-3-cyclohexylurea confers versatility for rational drug design across therapeutic areas:

  • Antimicrobial Applications: Urea derivatives exhibit broad-spectrum activity against Gram-positive bacteria and fungi via disruption of membrane integrity or quorum sensing inhibition [10]. The benzyl group’s π-system may enable stacking with bacterial LasR receptor aromatic residues (e.g., Tyr56, Trp60), while the urea NH bonds to Ser129—mimicking native N-acyl homoserine lactone signals [10]. Structural tuning (e.g., halogenated benzyl groups) could enhance penetration of mycobacterial biofilms for tuberculosis treatment.
  • Neurological Therapeutics: Benzyl ureides show efficacy in seizure models, suggesting potential for epilepsy or neuropathic pain management [5]. The scaffold’s moderate LogP (~3.0) and polar surface area align with blood-brain barrier permeability requirements. N-methylation could further enhance CNS penetration while modulating urea conformation toward bioactive cis,cis orientations [2].
  • Enzyme Inhibition: The scaffold is a candidate for soluble epoxide hydrolase (sEH) inhibition, leveraging cyclohexyl groups for hydrophobic pocket engagement—demonstrated in 1,3-dicyclohexylurea’s antihypertensive effects [9]. The benzyl substituent offers a vector for extending into ancillary pockets, potentially improving selectivity over off-target hydrolases.
  • Antiglycation Agents: Unsymmetrical ureas inhibit advanced glycation end-product (AGE) formation, relevant for diabetic complications [6]. The nucleophilic urea nitrogen may trap reactive carbonyl species (e.g., methylglyoxal), with benzyl/cyclohexyl groups providing complementary hydrophobicity for albumin binding.

Table 3: Therapeutic Applications Exploiting Molecular Scaffold Properties

Therapeutic AreaDesign StrategyMechanistic RationaleSupporting Evidence
Antimicrobial AgentsHalogenation at para-benzyl position; thioether linksDisruption of LasR quorum sensing; membrane permeabilizationUrea derivatives inhibit P. aeruginosa biofilm [10]
AnticonvulsantsN-Methylation; electron-withdrawing benzyl substituentsEnhanced GABA_A receptor modulation; sodium channel blockadeBenzyl ureides suppress MES-induced seizures [5]
Soluble Epoxide Hydrolase (sEH) InhibitorsCarbamate isosteres; cyclohexyl optimizationCompetitive binding in catalytic pocket; stabilization of tetrahedral intermediateDicyclohexylurea lowers blood pressure [9]
Antidiabetic Complication ManagementCarboxylic acid incorporation; meta-substituted benzylTrapping of reactive carbonyl species; antioxidant effectsUnsymmetrical ureas inhibit AGE formation [6]

Future development should prioritize fragment-based design: the cyclohexylurea moiety serves as a conformational constraint module, while benzyl substitution enables combinatorial derivatization. Advances in green chemistry (e.g., CO₂ utilization) could streamline synthesis, and computational models must integrate urea-specific conformational dynamics to predict target affinity [2] [6] [10].

Properties

CAS Number

25855-24-7

Product Name

1-Benzyl-3-cyclohexylurea

IUPAC Name

1-benzyl-3-cyclohexylurea

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

InChI

InChI=1S/C14H20N2O/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H2,15,16,17)

InChI Key

OOAFBZIRZNUNQV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)NC(=O)NCC2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.